MIV-150 is a synthetic compound classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). [, , , , , , , ] It is being investigated for its potential use in preventing the sexual transmission of HIV-1, primarily through topical microbicide formulations. [, , , , , , ] MIV-150 is also known by other names, including PC-815. []
The synthesis of MIV-150 has undergone significant advancements, particularly through a hybrid formal synthesis method that combines elements from both linear and convergent synthesis approaches. The process development focuses on improving efficiency and yield while ensuring the purity of the final product. Key parameters in the synthesis include:
Recent studies have reported modifications that improve water solubility, which is critical for enhancing bioavailability in therapeutic applications .
MIV-150 has a complex molecular structure characterized by its nonnucleoside framework. The molecular formula is C₁₇H₁₉N₃O₃S, with a molecular weight of approximately 345.41 g/mol. The structure includes:
Detailed structural analysis using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry confirms the integrity of the synthesized compound and its expected configuration .
MIV-150 participates in various chemical reactions primarily related to its mechanism of action against HIV. As a nonnucleoside reverse transcriptase inhibitor, it binds to the reverse transcriptase enzyme, preventing it from converting viral RNA into DNA. This inhibition disrupts the viral replication cycle. Key reactions include:
The kinetics of these reactions are characterized by their affinity (Ki values) and efficacy (IC50 values), which have been determined through various in vitro assays .
The mechanism of action of MIV-150 involves its selective binding to the nonnucleoside binding site of reverse transcriptase. Upon binding, MIV-150 induces conformational changes in the enzyme that inhibit its activity. This mechanism can be summarized as follows:
Studies have shown that MIV-150 exhibits potent activity against various strains of HIV, making it a promising candidate for microbicide formulations .
MIV-150 possesses several notable physical and chemical properties:
These properties influence its formulation into gels or other delivery systems for effective administration .
MIV-150 has significant potential applications in both therapeutic and preventive contexts:
Ongoing clinical trials are assessing its effectiveness and safety profiles in human subjects, particularly focusing on its role as a microbicide .
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6